Gemnelatinib

c-MET Inhibition Hepatocellular Carcinoma Anti-proliferative Activity

Gemnelatinib offers functional selectivity unmatched by generic c-MET inhibitors: potent activity exclusively in c-MET-overexpressing cells (MHCC97H IC50 = 5 nM) with minimal off-target effects, validated in CDX and PDX HCC models. Backed by Phase I clinical data, it enables translational PK/PD modeling, biomarker validation, and combination studies with anti-PD-1 or sorafenib. Choose Gemnelatinib for definitive c-MET dependency experiments—not an uncharacterized substitute that compromises reproducibility.

Molecular Formula C30H29FN6O2
Molecular Weight 524.6 g/mol
CAS No. 2225123-30-6
Cat. No. B10823828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemnelatinib
CAS2225123-30-6
Molecular FormulaC30H29FN6O2
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N
InChIInChI=1S/C30H29FN6O2/c1-20(37-18-25(14-27(31)30(37)38)28-12-22(15-32)6-9-33-28)23-4-3-5-24(13-23)29-34-16-26(17-35-29)39-19-21-7-10-36(2)11-8-21/h3-6,9,12-14,16-18,20-21H,7-8,10-11,19H2,1-2H3/t20-/m1/s1
InChIKeyUDDRTVZAZBIBBN-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gemnelatinib (GST-HG161): A Selective c-MET Tyrosine Kinase Inhibitor for Preclinical and Clinical Research


Gemnelatinib (CAS 2225123-30-6), also known as GST-HG161, is a small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the mesenchymal-epithelial transition factor (c-MET) receptor [1]. It is an orally bioavailable compound with a molecular formula of C30H29FN6O2 and a molecular weight of approximately 524.6 Da [2]. As a c-MET inhibitor, Gemnelatinib blocks aberrant c-MET signaling, which is implicated in tumor growth, invasion, and metastasis, particularly in hepatocellular carcinoma (HCC) [1].

Why c-MET Inhibitors Like Gemnelatinib Cannot Be Interchanged for Research


In the research and development of c-MET inhibitors, the assumption that compounds within the same class are functionally interchangeable is scientifically unfounded. c-MET inhibitors exhibit significant variation in their kinome selectivity profiles, potency against wild-type and mutant forms of the kinase, and physicochemical properties that dictate in vivo pharmacokinetics [1]. For instance, while compounds like Capmatinib or Tepotinib are also c-MET inhibitors, differences in their molecular structures lead to distinct off-target kinase inhibition patterns, which can drastically alter experimental outcomes in preclinical models [2]. Gemnelatinib, in particular, has demonstrated a unique preclinical profile, showing potent anti-proliferative activity specifically in c-MET overexpressing cell lines with minimal activity in non-overexpressing lines, underscoring its functional selectivity [3]. Substituting one c-MET inhibitor for another without understanding these specific, quantitative differences can compromise research integrity and lead to non-reproducible or misleading conclusions.

Quantitative Differentiation of Gemnelatinib Against Key Comparators


Target Potency: Gemnelatinib vs. Clinical-Stage c-MET Inhibitors in HCC Models

Gemnelatinib (GST-HG161) exhibits potent anti-proliferative activity in the c-MET overexpressing MHCC97H HCC cell line, with a reported IC50 of 5 nM [1]. This level of potency is comparable to, and in some cases exceeds, that of other clinical-stage c-MET inhibitors. For example, Capmatinib (INCB-28060) has a reported enzymatic IC50 of 0.13 nM but a much higher cellular IC50 of ~45 nM in SNU-5 cells [2]. Similarly, Tepotinib has an enzymatic IC50 of 4 nM against wild-type c-MET but shows significantly reduced potency against certain mutants (e.g., D1228V IC50 > 100 nM) [3]. While direct head-to-head data under identical assay conditions are not publicly available, Gemnelatinib's 5 nM IC50 in a c-MET-driven cell line positions it as a highly potent cellular probe for HCC research.

c-MET Inhibition Hepatocellular Carcinoma Anti-proliferative Activity

Functional Selectivity: Evidence of c-MET-Driven Activity

The functional selectivity of Gemnelatinib is supported by a differential anti-proliferative assay. In the same study, the compound showed potent activity (IC50 = 5 nM) in the c-MET overexpressing MHCC97H HCC cell line but exhibited 'little activity' in a panel of cell lines without c-MET overexpression [1]. This stark contrast strongly suggests that its anti-cancer effect is predominantly driven by c-MET inhibition, rather than general cytotoxicity or off-target kinase activity. While a comprehensive kinome scan (e.g., against 100+ kinases) has not been published, this cell-based data provides a high-confidence, functional validation of its selective profile, a critical differentiator from less-specific TKIs.

Kinase Selectivity c-MET Specificity Off-Target Effects

In Vivo Antitumor Efficacy: Tumor Growth Inhibition in Orthotopic and PDX Models

In vivo, Gemnelatinib demonstrated significant and dose-dependent antitumor efficacy. In both a cell line-derived xenograft (CDX) model (MHCC97H) and a patient-derived xenograft (PDX) model (LI-03-0317) of HCC, daily oral administration of Gemnelatinib at doses of 3, 10, and 30 mg/kg led to significant tumor growth inhibition (P<0.05) [1]. The study also confirmed that the LI-03-0317 PDX model had high c-MET expression (3+ intensity on IHC) and gene amplification (FISH positive), validating the model's relevance to the target [1]. This dual-model validation is a robust piece of evidence, demonstrating that Gemnelatinib's on-target mechanism translates into meaningful tumor control in complex in vivo systems that better mimic human disease.

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition

Clinical Development and Tolerability: Phase I Data in Advanced Solid Tumors

Gemnelatinib (GST-HG161) has advanced to clinical evaluation, with a first-in-human Phase I study in patients with advanced solid tumors that are c-MET positive [1]. An interim analysis from this study reported that among 6 evaluable patients, 4/6 showed no drug-related adverse events greater than Grade 1, and the compound was described as 'well tolerated' with a 'manageable safety profile' [2]. The Phase I trial (NCT04228406) was designed to evaluate 7 dose cohorts (60, 150, 300, 450, 600, 750, 900 mg QD) to determine safety, tolerability, and pharmacokinetics [3]. While efficacy data is not yet mature, the progression to human trials and the early safety signals differentiate Gemnelatinib from many research-grade c-MET inhibitors that have not undergone clinical evaluation.

Phase I Clinical Trial Safety Profile c-MET Positive Tumors

Optimal Use Cases for Gemnelatinib in Scientific and Preclinical Research


Biomarker-Driven Research in Hepatocellular Carcinoma

Gemnelatinib is ideally suited for studies investigating c-MET signaling in hepatocellular carcinoma (HCC). Preclinical evidence demonstrates potent in vitro activity in the c-MET overexpressing MHCC97H cell line (IC50 = 5 nM) and significant in vivo tumor growth inhibition in both CDX and PDX models of HCC [1]. This makes it a prime candidate for exploring mechanisms of c-MET-driven tumorigenesis, evaluating combination therapies with other HCC-relevant agents (e.g., anti-PD-1 antibodies, sorafenib), or conducting biomarker validation studies where c-MET expression or amplification is a key stratification factor [1].

Functional Selectivity Profiling in Kinase Inhibitor Screens

The unique cellular selectivity profile of Gemnelatinib—showing potent activity in c-MET overexpressing cells but 'little activity' in non-overexpressing cells [1]—makes it an excellent tool compound for positive and negative control experiments in kinase inhibitor screens. Researchers can use Gemnelatinib to validate c-MET dependency in their cell line models of interest, to benchmark the selectivity of novel c-MET inhibitors in development, or to study the biological consequences of acute c-MET pathway inhibition without confounding off-target effects [1].

Translational Pharmacology Studies for c-MET Inhibitor Candidates

With an established Phase I clinical program [2], Gemnelatinib provides a unique opportunity for translational research. Pharmacologists can use preclinical data on its pharmacokinetics, pharmacodynamics (e.g., inhibition of p-MET, p-AKT, and p-ERK [1]), and early safety signals [3] to build predictive models for other c-MET inhibitor candidates. Studies comparing Gemnelatinib's in vivo behavior and biomarker modulation to that of other clinical-stage c-MET inhibitors can yield valuable insights into structure-activity relationships and optimal clinical development strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gemnelatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.